molecular formula C25H18FN5O2 B2515665 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1797729-88-4

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2515665
CAS RN: 1797729-88-4
M. Wt: 439.45
InChI Key: QBBWPNNKUPDSNA-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H18FN5O2 and its molecular weight is 439.45. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in both organic synthesis and pharmaceutical chemistry. Researchers have explored various strategies for their functionalization to create diverse derivatives. Let’s explore some key applications:

Transition Metal Catalysis: Transition metal-catalyzed reactions have been pivotal in the direct functionalization of imidazo[1,2-a]pyridines. These reactions enable the construction of complex molecules by introducing functional groups at specific positions on the scaffold. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize imidazo[1,2-a]pyridine derivatives with aryl, alkyl, or heteroaryl substituents .

Metal-Free Oxidation: Metal-free oxidation methods have also been explored for the functionalization of imidazo[1,2-a]pyridines. These approaches allow for the direct introduction of oxygen-containing functional groups. Researchers have investigated oxidative C-H functionalization, enabling the synthesis of diverse imidazo[1,2-a]pyridine derivatives with improved pharmacological properties .

Photocatalysis Strategies: Visible light photocatalysis has emerged as an efficient tool for the functionalization of imidazo[1,2-a]pyridines. By harnessing light energy, researchers can activate specific bonds within the scaffold, leading to novel derivatives. For instance, a recent study reported the synthesis of imidazo[1,2-a]pyridinones via a visible light-photocatalyzed functionalization of alkynes, followed by nitrile insertion and cyclization .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O2/c26-18-10-8-17(9-11-18)21-13-25(33)31(16-27-21)15-24(32)29-20-6-2-1-5-19(20)22-14-30-12-4-3-7-23(30)28-22/h1-14,16H,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWPNNKUPDSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC(=CC4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

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